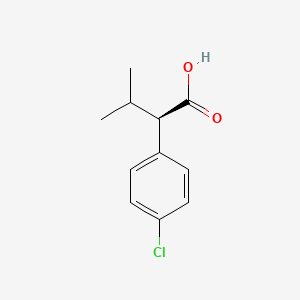
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Descripción general
Descripción
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as (R)-2-(4-chlorophenyl)-3-methylbutyric acid, is an organic compound with the molecular formula C9H11ClO2. It is a white solid that is soluble in organic solvents and is used in the field of synthetic organic chemistry. This compound has many applications in research, such as in the synthesis of pharmaceuticals, and as a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Enantiomer Resolution and Pharmacological Activity
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, along with its enantiomer, has been studied for its pharmacological activity. Research found that the R(+) enantiomer was significantly more effective than the S(-) enantiomer and the racemate in pharmacological tests (Witczuk, Khaunina, & Kupryszewski, 1980).
Substrate Stereospecificity in Biochemical Reactions
Studies on the substrate and inhibitory properties of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid and its S-isomer revealed their roles as substrates and competitive inhibitors in biochemical reactions. This research helps in understanding the interaction of these compounds with biological systems (Silverman, Invergo, Levy, & Andrew, 1987).
Practical Synthesis for Pharmaceutical Applications
The compound has also been a focus in the field of synthetic chemistry, with research dedicated to developing efficient synthesis methods. For instance, a practical synthesis route was developed for its fluorinated analogue, which is a key building block for the calcium antagonist Mibefradil (Crameri, Foricher, Scalone, & Schmid, 1997).
Chemoenzymatic Synthesis
Research has been conducted on the chemoenzymatic synthesis of this compound, highlighting methods to produce (R)- and (S)-4-Amino-3-methylbutanoic acids, demonstrating the compound's importance in various synthetic pathways (Andruszkiewicz, Barrett, & Silverman, 1990).
Design of Angiotensinogen Transition-State Analogues
The compound's derivatives have been used in designing angiotensinogen transition-state analogues, which are potent inhibitors of human plasma renin, an enzyme critical in the regulation of blood pressure (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Application in Agricultural Science
In agriculture, analogues of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid have been used in developing sustained release formulations of fungicides, demonstrating the compound's utility in enhancing agricultural practices (Campos, Oliveira, Da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).
In Wine Sensory Evaluation
The compound's derivatives have also been evaluated in the sensory analysis of wine, where its enantiomers contribute to the aroma and flavor profile of different wines (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Propiedades
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

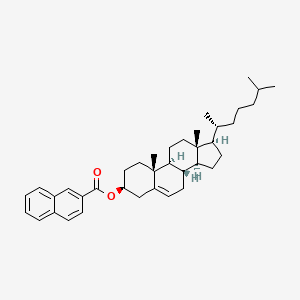
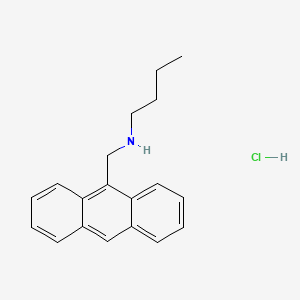
![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

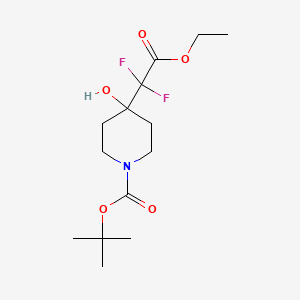
![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)
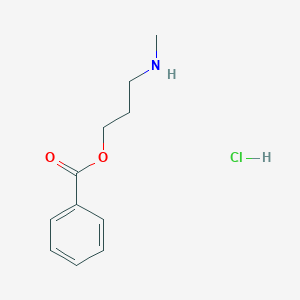

![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

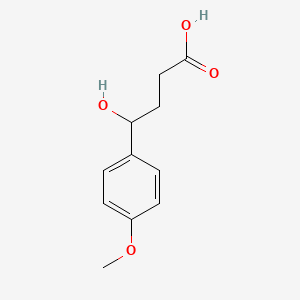
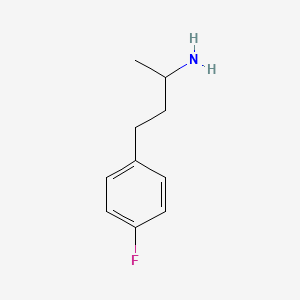
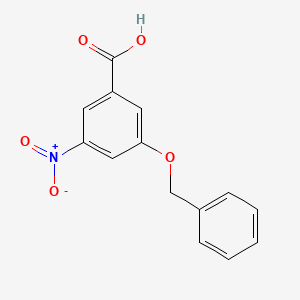
![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)